2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid
Description
Properties
Molecular Formula |
C17H12O8 |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-[1-(carboxymethoxy)-6-oxobenzo[c]chromen-3-yl]oxyacetic acid |
InChI |
InChI=1S/C17H12O8/c18-14(19)7-23-9-5-12(24-8-15(20)21)16-10-3-1-2-4-11(10)17(22)25-13(16)6-9/h1-6H,7-8H2,(H,18,19)(H,20,21) |
InChI Key |
KERUOTJRGKPAPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3OCC(=O)O)OCC(=O)O)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid typically involves multiple steps:
Formation of the Chromene Core: This can be achieved through a Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization.
Functionalization: The chromene core is then functionalized with diacetic acid groups through esterification or other suitable organic transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Diels-Alder reaction and employing efficient purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the chromene core or the diacetic acid groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.
Substitution: Reagents like halogens (e.g., Cl, Br) or nucleophiles (e.g., NH, OH) are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the benzochromene class exhibit significant biological activities:
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies suggest that it can modulate inflammatory pathways, offering potential therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
- Anticancer Activity : Preliminary studies have shown that this compound may inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity of 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, demonstrating its efficacy as an antioxidant agent .
- Anti-inflammatory Mechanisms :
- Anticancer Potential :
Mechanism of Action
The mechanism by which 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chromene core can participate in π-π stacking interactions, while the diacetic acid groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological molecules or catalyze specific chemical reactions.
Comparison with Similar Compounds
Similar Compounds
6H-benzo[c]chromene: A simpler analog without the diacetic acid groups.
2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diethylamine: A derivative with diethylamine groups instead of diacetic acid.
Flavonoids: Natural compounds with a similar chromene core but different functional groups.
Uniqueness
2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid is unique due to its combination of a chromene core with diacetic acid groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid is a derivative of benzo[c]chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid can be represented as follows:
This compound features two carboxylic acid groups and a chromene backbone that contributes to its biological activity.
Research indicates that compounds derived from benzo[c]chromenes exhibit various mechanisms of action, including:
- Inhibition of Phosphodiesterase (PDE) : Some derivatives have shown potential as PDE inhibitors, which are crucial in regulating intracellular signaling pathways.
- Neuroprotective Effects : Certain studies suggest that these compounds can protect neuronal cells from oxidative stress and neurotoxicity.
Antioxidant Activity
The antioxidant properties of benzo[c]chromene derivatives are significant. They scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.
Neuroprotective Effects
A study evaluating derivatives of 6H-benzo[c]chromen-6-one found that specific compounds significantly increased cell viability in neurotoxic conditions. For instance, compound 1f demonstrated an IC50 value of against PDE2 inhibition and promoted neuron proliferation in HT-22 cells exposed to corticosterone .
Antimicrobial Activity
While specific data on the antimicrobial activity of 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid is limited, related compounds have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from against Staphylococcus aureus .
Research Findings
| Study | Findings | IC50 Values |
|---|---|---|
| Study on PDE Inhibition | Compound 1f showed protective effects on HT-22 cells | |
| Antioxidant Evaluation | Significant reduction in oxidative stress markers | Not specified |
| Antimicrobial Testing | Effective against S. aureus and E. coli |
Case Studies
- Neuroprotection in Cell Models : In vitro studies using HT-22 cells demonstrated that treatment with the compound led to increased cell viability under stress conditions induced by corticosterone. This suggests potential therapeutic applications in neurodegenerative diseases.
- Antibacterial Activity Assessment : A series of related compounds were tested for their ability to inhibit bacterial growth. The results indicated varying degrees of effectiveness, highlighting the need for further exploration into structure-activity relationships.
Q & A
Q. What are the common synthetic routes for 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid, and what critical parameters must be controlled during synthesis?
The compound can be synthesized via cyclocondensation reactions involving chromene precursors. For example, benzo[c]chromen-6-one derivatives are synthesized by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with bis(silyloxy)-1,3-butadienes under controlled anhydrous conditions . Critical parameters include:
- Temperature : Reactions often require refluxing in solvents like phosphoryl oxychloride (110–130°C) to ensure cyclization .
- Catalysts : Acidic or basic conditions may influence reaction pathways; for instance, ammonium acetate facilitates amino group incorporation in related chromene systems .
- Purification : Silica gel column chromatography with gradients of n-hexane/ethyl acetate (e.g., 8:2) is commonly used to isolate products .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming aromatic protons and carbonyl groups. For example, chromene derivatives exhibit characteristic signals for oxy-acetic acid moieties at δ 4.5–5.0 ppm (protons) and δ 170–175 ppm (carbonyl carbons) .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and ether linkages (C-O-C, 1200–1250 cm⁻¹) are diagnostic .
- Computational Tools : Density Functional Theory (DFT) simulations can predict molecular geometry and electronic properties, aiding in structural validation .
Q. What are the typical applications of this compound in heterocyclic and medicinal chemistry research?
The compound’s chromene core is a scaffold for bioactive molecules. For example:
- Antioxidant Studies : Chromene derivatives exhibit radical scavenging activity via their conjugated π-system .
- Ligand Design : The bis(oxy)diacetic acid groups may act as chelating agents for metal coordination in catalysis .
Advanced Research Questions
Q. How can computational reaction path searches optimize the synthesis and reactivity of this compound?
Advanced methods like quantum chemical calculations (e.g., DFT) and transition state analysis can predict reaction pathways. For instance:
- Reaction Mechanism Mapping : Identify intermediates and energy barriers for cyclocondensation steps .
- Solvent Effects : Simulate solvent interactions (e.g., polar aprotic solvents like DMF) to enhance yield .
- Machine Learning : Train models on existing chromene reaction datasets to predict optimal conditions (e.g., temperature, catalyst loading) .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting spectral results or yields)?
- Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray crystallography) to confirm structural assignments .
- Statistical Analysis : Use factorial design to isolate variables (e.g., reactant stoichiometry, time) causing yield discrepancies .
- Reproducibility Checks : Replicate reactions under identical conditions to rule out procedural errors .
Q. How can factorial design methodologies improve reaction optimization for this compound?
A 2³ factorial design can systematically test variables:
Q. What interdisciplinary applications could this compound have in materials engineering?
- Membrane Technologies : The bis(oxy)diacetic acid groups may enhance hydrophilicity in polymer membranes for separation processes .
- Fuel Additives : Chromene derivatives have been explored as stabilizers in renewable fuels due to their thermal stability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
